molecular formula C10H12N2O5 B12643132 Phenol, 2-(1-methylpropyl)dinitro- CAS No. 1344-30-5

Phenol, 2-(1-methylpropyl)dinitro-

Cat. No.: B12643132
CAS No.: 1344-30-5
M. Wt: 240.21 g/mol
InChI Key: DUMPKRLSSRTFMY-UHFFFAOYSA-N
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Description

Phenol, 2-(1-methylpropyl)dinitro-, also known as dinoseb, is a chemical compound with the molecular formula C10H12N2O5. It is a member of the dinitrophenol family and is characterized by the presence of two nitro groups attached to a phenol ring. This compound has been widely used as a herbicide and a polymerization inhibitor. due to its high toxicity, its use has been restricted or banned in many countries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol, 2-(1-methylpropyl)dinitro- typically involves the nitration of 2-(1-methylpropyl)phenol. The process begins with the alkylation of phenol using 1-butene under acidic conditions to form 2-(1-methylpropyl)phenol. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 4 and 6 positions of the phenol ring .

Industrial Production Methods

Industrial production of phenol, 2-(1-methylpropyl)dinitro- follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The nitration reaction is typically carried out in a continuous flow reactor to manage the exothermic nature of the reaction and to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-methylpropyl)dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 2-(1-methylpropyl)dinitro- has several scientific research applications:

Mechanism of Action

The primary mechanism of action of phenol, 2-(1-methylpropyl)dinitro- involves the uncoupling of oxidative phosphorylation in mitochondria. This disrupts the production of adenosine triphosphate (ATP), leading to cellular energy depletion. The compound targets the mitochondrial membrane, causing proton leakage and reducing the efficiency of ATP synthesis .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-sec-butyl-4,6-dinitro-: Similar structure but with a different alkyl group.

    2,4-Dinitrophenol: Lacks the alkyl substituent but shares the dinitro groups.

    2,4-Dinitro-6-sec-butylphenol: Another structural isomer with similar properties.

Uniqueness

Phenol, 2-(1-methylpropyl)dinitro- is unique due to its specific alkyl substitution, which influences its chemical reactivity and biological activity. The presence of the 1-methylpropyl group enhances its lipophilicity, affecting its interaction with biological membranes and its overall toxicity .

Properties

CAS No.

1344-30-5

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

2-butan-2-yl-3,4-dinitrophenol

InChI

InChI=1S/C10H12N2O5/c1-3-6(2)9-8(13)5-4-7(11(14)15)10(9)12(16)17/h4-6,13H,3H2,1-2H3

InChI Key

DUMPKRLSSRTFMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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